Home > Products > Screening Compounds P134053 > Thalidomide-NH-C8-NH2 hydrochloride
Thalidomide-NH-C8-NH2 hydrochloride - 2446474-06-0

Thalidomide-NH-C8-NH2 hydrochloride

Catalog Number: EVT-2637186
CAS Number: 2446474-06-0
Molecular Formula: C21H29ClN4O4
Molecular Weight: 436.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-NH-C8-NH2 hydrochloride is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. This compound is derived from thalidomide, a well-known drug originally used for its sedative effects and later recognized for its teratogenic properties. The structure of Thalidomide-NH-C8-NH2 hydrochloride incorporates a cereblon ligand, which is pivotal in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics designed to selectively degrade target proteins in cells .

Source and Classification

Thalidomide-NH-C8-NH2 hydrochloride can be classified under the category of biochemical compounds, specifically as a cereblon ligand. It is primarily sourced from chemical synthesis involving thalidomide and various linkers that facilitate the formation of this conjugate. The compound is available through several suppliers for research and pharmaceutical applications, reflecting its significance in modern medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of Thalidomide-NH-C8-NH2 hydrochloride typically involves several key steps:

  1. Activation of Thalidomide: The thalidomide molecule is first converted into a reactive intermediate.
  2. Linker Attachment: This activated form is then reacted with a linker molecule, which is crucial for forming the final conjugate.
  3. Purification: The resulting compound undergoes purification, often using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels.

Technical Details

  • The synthesis may also involve bulk production methods for industrial applications, utilizing optimized conditions to scale up the reaction while maintaining product quality.
  • Advanced purification techniques are essential to remove any unreacted materials or by-products from the synthesis process .
Molecular Structure Analysis

Structure

Thalidomide-NH-C8-NH2 hydrochloride features a complex molecular structure that includes:

  • A thalidomide backbone, which consists of an isoindoline core.
  • An amido linkage connecting to an octyl chain (C8).
  • An amino group (NH2) that enhances its reactivity and binding capabilities.

Data

The molecular formula for Thalidomide-NH-C8-NH2 hydrochloride can be represented as C15H20N4O3HClC_{15}H_{20}N_4O_3\cdot HCl. Its molecular weight is approximately 320.81 g/mol .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-C8-NH2 hydrochloride can participate in various chemical reactions:

  • Oxidation: This compound can be oxidized to form different derivatives, enhancing its functional properties.
  • Reduction: Reduction reactions can modify specific functional groups, potentially altering biological activity.
  • Substitution: The compound can undergo substitution reactions where certain functional groups are replaced with others, allowing for further chemical modifications.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
  • Reducing agents: Like sodium borohydride or lithium aluminum hydride.
  • Substituting agents: Various nucleophiles and electrophiles depending on the desired outcome of the reaction.
Mechanism of Action

Thalidomide-NH-C8-NH2 hydrochloride acts primarily by binding to cereblon, a crucial component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. This mechanism underlies its potential therapeutic applications, particularly in diseases characterized by dysregulated protein levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid or powder.
  • Solubility: Soluble in organic solvents; specific solubility data should be referenced based on supplier specifications.

Chemical Properties

  • Stability: Stability under various conditions should be assessed, particularly regarding light and moisture exposure.
  • Reactivity: Reactivity profiles indicate potential interactions with other biochemical compounds, making it essential for applications in drug development.

Relevant data on these properties can vary based on synthesis methods and purity levels achieved during production .

Applications

Thalidomide-NH-C8-NH2 hydrochloride has numerous scientific applications:

  • Chemistry: Utilized in synthesizing PROTACs aimed at targeted protein degradation.
  • Biology: Important for studying protein-protein interactions and cellular signaling pathways.
  • Medicine: Investigated for therapeutic potential against various diseases by degrading proteins associated with pathological conditions.
  • Industry: Plays a role in developing new drugs and therapeutic agents aimed at treating complex diseases .

This compound exemplifies the intersection of synthetic chemistry and biological research, paving the way for innovative therapeutic strategies.

Molecular Design & Rationale for PROTAC Development

Structural Basis of Cereblon-Targeting Ligands in Thalidomide Derivatives

Thalidomide-NH-C8-NH2 hydrochloride incorporates a cereblon (CRBN)-binding pharmacophore derived from thalidomide, a prototypical immunomodulatory imide drug. The molecular scaffold features a phthalimide moiety and a glutarimide ring, which docks into the tri-tryptophan pocket (Trp380, Trp386, Trp400) within the thalidomide-binding domain (TBD) of CRBN [2] [6]. This binding induces conformational changes in CRBN, enabling the recruitment of non-native substrates (neosubstrates) such as transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and proteasomal degradation [6] [10].

Enantiomeric specificity is critical: The (S)-thalidomide configuration exhibits ~10-fold stronger binding affinity (KD = 0.9 µM) to CRBN than the (R)-enantiomer (KD = 9.8 µM), as confirmed by deuterium-stabilized isothermal titration calorimetry assays [2]. This stereoselectivity arises from optimal hydrophobic contacts between the glutarimide ring of (S)-thalidomide and Trp386, facilitated by a relaxed ring conformation [2]. Thalidomide-NH-C8-NH2 retains this optimized pharmacophore while enabling linker conjugation at the primary amine.

Table 1: Structural Determinants of Thalidomide-CRBN Binding

Parameter(S)-Thalidomide(R)-Thalidomide
Binding Affinity (KD)0.9 µM9.8 µM
IC50 (CRBN Auto-ubiquitylation)4.2 µM38.7 µM
IKZF3 Degradation Efficacy>90% at 10 µM<10% at 10 µM
Key Interaction ResiduesTrp380, Trp386Trp380

Rational Linker Design: C8 Spacer Optimization for Bifunctional Conjugation

The C8 alkyl spacer (octyl chain) in Thalidomide-NH-C8-NH2 hydrochloride serves as a critical structural bridge, connecting the CRBN-targeting moiety to a target protein ligand in proteolysis-targeting chimeras (PROTACs). This linker length (~11.5 Å) is engineered to balance molecular rigidity-flexibility trade-offs:

  • Optimal Distance: An 8-carbon alkyl chain provides sufficient spatial separation (16–20 Å) to enable simultaneous engagement of CRBN and the target protein without steric clashes [3] [9].
  • Hydrophobic Stability: Unlike polyethylene glycol (PEG) linkers, the alkyl chain reduces hydrophilicity, enhancing membrane permeability and cellular uptake [3].
  • Protease Resistance: Saturated carbon-carbon bonds confer stability against enzymatic degradation compared to ester-containing linkers [5].

Terminal primary amines (–NH2) allow versatile conjugation to carboxylic acid- or activated ester-functionalized target ligands via amide coupling or click chemistry [5] [9]. The hydrochloride salt form improves aqueous solubility during synthesis. Empirical studies indicate that C8 alkyl linkers outperform shorter (C2–C6) chains in ternary complex formation efficiency (TCo) by 2.3-fold, attributed to reduced entropic penalties during E3 ligase–target protein dimerization [3].

Table 2: Linker Design Impact on PROTAC Efficiency

Linker TypeLength (Atoms)Degradation Efficiency (DC50)Solubility (Log P)Key Limitations
C8 Alkyl10 (C8 + 2N)74–142 nM*2.1Moderate hydrophobicity
PEG312416–500 nM-1.2Metabolic instability
Alkyl-PEG Hybrid14290 nM0.7Synthetic complexity

*Data from linker-dependent PROTACs targeting EML4-ALK [7].*

Comparative Analysis of Thalidomide-Based vs. Non-Thalidomide E3 Ligase Ligands

Thalidomide-derived CRBN ligands dominate PROTAC design due to their proven degradation efficacy and drug-like properties. However, emerging non-thalidomide alternatives address inherent limitations:

Thalidomide-Based Ligands (e.g., Thalidomide-NH-C8-NH2)

  • Advantages:
  • Low molecular weight (436.94 g/mol for Thalidomide-NH-C8-NH2) enables PROTACs <700 Da, improving cell permeability [5] [9].
  • High ligand efficiency (LE = 0.39) optimizes binding energy per atom [8].
  • Clinical validation in FDA-approved PROTACs (e.g., ARV-471) [8].
  • Limitations:
  • Stereochemical instability: Racemization at C3 compromises CRBN-binding specificity [2] [8].
  • Off-target degradation of IKZF1/3 or GSPT1, causing hematological toxicity [8].

Non-Thalidomide CRBN Ligands

Phenyl dihydrouracil derivatives represent the most advanced alternatives:

  • Achiral Stability: Eliminates racemization risks [8].
  • Tunable Neo-Substrate Engagement: Structural modifications at positions 1, 2, or 4 minimize off-target degradation (e.g., SJ43489 avoids IKZF1 degradation) [8].
  • Enhanced Selectivity: Patent data show DC50 <100 nM for BRD9/BTK degraders [8].

Table 3: Ligand Classes for CRBN-Based PROTACs

PropertyThalidomide DerivativesPhenyl DihydrouracilVHL Ligands
Molecular Weight (g/mol)250–350300–400350–450
Chiral Centers1 (C3)01–2
CRBN KD (µM)0.9–4.20.3–1.1N/A
Dominant Linker ChemistryAlkyl/PEGAlkylPEG
Clinical-Stage PROTACsARV-110, ARV-471PreclinicalARV-766

Thalidomide-NH-C8-NH2 hydrochloride occupies a strategic niche: Its derivatization flexibility and moderate size enable rapid PROTAC prototyping, while phenyl dihydrouracil ligands offer long-term solutions for chiral instability. Hybrid strategies using both ligand classes may expand the CRBN degradable proteome beyond the current ~2,500 G-loop-containing proteins [1] [8].

Properties

CAS Number

2446474-06-0

Product Name

Thalidomide-NH-C8-NH2 hydrochloride

IUPAC Name

4-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

Molecular Formula

C21H29ClN4O4

Molecular Weight

436.94

InChI

InChI=1S/C21H28N4O4.ClH/c22-12-5-3-1-2-4-6-13-23-15-9-7-8-14-18(15)21(29)25(20(14)28)16-10-11-17(26)24-19(16)27;/h7-9,16,23H,1-6,10-13,22H2,(H,24,26,27);1H

InChI Key

HLOLYBRNISBSJC-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCN.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.